N'-((2,6-Difluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2,6-difluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWMTJGQPBMGE-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-((2,6-Difluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a difluoropyridine moiety connected via a methylene bridge to a sulfonohydrazide structure, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 299.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| LogP | Not available |
Research indicates that this compound may act as a modulator of protein kinases, which are crucial in various signaling pathways related to cell growth and metabolism . The compound's structure allows it to interact with specific active sites on these enzymes, potentially inhibiting or activating their functions.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in 2020, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value calculated to be approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity. Further analysis showed that the compound disrupted bacterial cell membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N'-((2,6-Difluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide and related sulfonohydrazide derivatives:
Key Observations:
Electronic Effects: The 2,6-difluoropyridine group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the hydrazone bond compared to electron-rich systems like furan (1l) or thiophene (1m) .
Biological Activity: Triazolylquinoline derivatives (8b) show cytotoxic activity, likely due to extended aromatic systems enabling DNA intercalation or enzyme inhibition . Hydroxy/methoxy-substituted analogs (e.g., compound 3) exhibit antioxidant and antimicrobial activities, suggesting that polar groups enhance interactions with biological targets .
Synthesis Efficiency :
- Yields for 1l (80%) and 1m (88%) indicate efficient synthesis for heterocyclic derivatives, whereas 8b (44%) reflects challenges in complex heteroaromatic systems .
Spectral Signatures :
- FTIR ν(CN) stretches (1573–1620 cm⁻¹) and NMR chemical shifts (δ 7.8–8.9 ppm for aromatic/Hydrazone protons) are consistent across analogs, confirming hydrazone bond formation .
Preparation Methods
Reaction Mechanism and Procedure
Tosylhydrazide is synthesized via nucleophilic substitution, where hydrazine attacks the electrophilic sulfur atom in tosyl chloride. The reaction proceeds as follows:
In a typical procedure, tosyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Hydrazine hydrate (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield pure tosylhydrazide (85–92% yield).
Characterization Data
-
IR (KBr) : 3250 cm (N–H stretch), 1320 cm (S=O asymmetric), 1160 cm (S=O symmetric)
-
H NMR (400 MHz, DMSO-d) : δ 2.42 (s, 3H, CH), 7.48 (d, J = 8.0 Hz, 2H, Ar–H), 7.78 (d, J = 8.0 Hz, 2H, Ar–H), 8.90 (s, 2H, NH)
Synthesis of 2,6-Difluoropyridine-3-carbaldehyde
The aldehyde component, 2,6-difluoropyridine-3-carbaldehyde, is synthesized via oxidation of 3-(hydroxymethyl)-2,6-difluoropyridine. Selenium dioxide (SeO) in a mixed solvent system is commonly employed for this transformation.
Oxidation Protocol
A mixture of 3-(hydroxymethyl)-2,6-difluoropyridine (1.0 equiv) and SeO (1.5 equiv) in ethanol/water (4:1 v/v) is refluxed for 8–12 hours. The reaction is monitored by TLC, and upon completion, the mixture is filtered to remove selenium byproducts. The filtrate is concentrated under reduced pressure, and the aldehyde is purified via column chromatography (SiO, hexane/ethyl acetate 7:3) to yield a colorless liquid (70–78% yield).
Analytical Data
-
Boiling Point : 95–97°C (at 15 mmHg)
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IR (neat) : 2820 cm (C–H aldehyde), 1725 cm (C=O)
-
H NMR (400 MHz, CDCl) : δ 7.85 (t, J = 8.4 Hz, 1H, pyridine-H), 10.15 (s, 1H, CHO)
Condensation Reaction: Formation of the Hydrazone
The final step involves the condensation of tosylhydrazide and 2,6-difluoropyridine-3-carbaldehyde to form the target hydrazone. This reaction is typically acid-catalyzed and proceeds under mild conditions.
Standard Procedure
Tosylhydrazide (1.0 equiv) and 2,6-difluoropyridine-3-carbaldehyde (1.1 equiv) are dissolved in absolute ethanol (20 mL/mmol). Concentrated hydrochloric acid (2–3 drops) is added, and the mixture is refluxed for 3–4 hours. The progress is monitored by TLC (hexane/ethyl acetate 1:1). Upon cooling, the product precipitates as a white solid, which is filtered, washed with cold ethanol, and dried under vacuum. Further purification is achieved via recrystallization from ethanol/water (9:1 v/v), yielding 80–88% pure product.
Optimization of Reaction Conditions
The following table summarizes key variables affecting yield and purity:
| Variable | Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | Ethanol | 85 | 98 |
| Catalyst | HCl (2 drops) | 88 | 99 |
| Temperature | Reflux (78°C) | 82 | 97 |
| Stoichiometry (Aldehyde) | 1.1 equiv | 88 | 99 |
Characterization of this compound
Spectroscopic Data
-
Melting Point : 145–147°C
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IR (KBr) : 3180 cm (N–H), 1650 cm (C=N), 1325 cm (S=O)
-
H NMR (400 MHz, DMSO-d) : δ 2.40 (s, 3H, CH), 7.45–7.90 (m, 4H, Ar–H), 8.15 (t, J = 8.4 Hz, 1H, pyridine-H), 8.85 (s, 1H, CH=N), 11.20 (s, 1H, NH)
-
C NMR (100 MHz, DMSO-d) : δ 21.5 (CH), 115.2–160.1 (Ar–C, CF), 145.5 (C=N), 165.0 (SO)
Purity and Stability
-
HPLC Purity : >99% (C18 column, acetonitrile/water 60:40)
-
Stability : Stable at room temperature for >6 months under anhydrous conditions.
Q & A
Basic: What are the standard methods for synthesizing N'-((2,6-difluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide?
Methodological Answer:
The synthesis typically involves a condensation reaction between 4-methylbenzenesulfonohydrazide and a substituted pyridine aldehyde. For example:
- Step 1: Dissolve 4-methylbenzenesulfonohydrazide in a polar solvent (e.g., ethanol or methanol).
- Step 2: Add 2,6-difluoropyridine-3-carbaldehyde under reflux conditions (70–80°C) for 6–12 hours.
- Step 3: Monitor reaction progress via TLC or HPLC.
- Step 4: Purify the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
Key Validation: Characterization by FT-IR (ν(N-H) ~3174–3284 cm⁻¹), single-crystal X-ray diffraction (monoclinic space groups like C2/c), and elemental analysis confirms purity .
Basic: How is the molecular geometry of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation of a saturated solution (e.g., DMSO/ethanol).
- Data Collection: Use a diffractometer (e.g., Bruker Kappa APEXII CCD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Solve via direct methods (e.g., SHELXS) and refine with SHELXL .
Example Geometry: The molecule adopts a U-shaped conformation with dihedral angles between aromatic rings (e.g., 22.9–38.8°), stabilized by N–H···O hydrogen bonds .
Advanced: How do DFT calculations complement experimental vibrational spectroscopy data?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational modes and molecular orbitals:
- Procedure: Optimize the molecular geometry using Gaussian 09 or similar software.
- Vibrational Analysis: Assign experimental FT-IR bands (e.g., ν(N-H) at 3174 cm⁻¹) to calculated modes (e.g., 3284 cm⁻¹).
- Frontier Orbitals: Compute HOMO-LUMO gaps (e.g., ~4–5 eV) to assess electronic transitions observed in UV-vis spectra .
Data Contradiction Resolution: Discrepancies between experimental and calculated frequencies (e.g., ±100 cm⁻¹) arise from solvent effects or anharmonicity; use scaling factors (0.96–0.98) for alignment .
Advanced: What strategies resolve contradictions in crystallographic and computational bond angle data?
Methodological Answer:
- Crystallographic Artifacts: Check for thermal motion (ADPs) or disorder in SC-XRD data. Refine using restraints (e.g., DFIX in SHELXL) .
- Computational Limitations: Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to basis sets.
- Case Study: Sulfur-centered bond angles (104–120°) in X-ray structures may differ from DFT-optimized geometries due to crystal packing forces .
Advanced: How is the compound’s bioactivity linked to its electronic structure?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Electron-Deficient Pyridine: The 2,6-difluoro substitution enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites).
- Hydrazone Motif: The N–H group participates in hydrogen bonding with residues like Asp or Glu in MAO-A/MAO-B enzymes .
- Validation: Molecular docking (e.g., AutoDock Vina) identifies binding pockets, while IC₅₀ assays (e.g., MAO-B inhibition at 1.12 μM) confirm activity .
Advanced: What mechanistic insights explain its reactivity in catalytic or photochemical applications?
Methodological Answer:
- Radical Pathways: Under visible light, the hydrazone group generates carbene-radical intermediates, enabling N–H insertions or cycloadditions .
- Case Study: In Co-catalyzed reactions, the compound forms ortho-quinodimethane intermediates, enabling dibenzocyclooctene synthesis (yield: 76%) .
- Kinetic Control: Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states and suppress side reactions .
Advanced: How do substituent variations (e.g., fluorine vs. chlorine) impact crystallographic packing?
Methodological Answer:
- Halogen Effects: Fluorine’s small size and high electronegativity favor tighter packing (e.g., hexagonal P6₁ vs. monoclinic C2/c) compared to chlorine.
- Hydrogen Bonding: Fluorine’s weak H-bond acceptor capacity reduces intermolecular interactions, altering unit cell parameters (e.g., a = 10.8907 Å in hexagonal vs. a = 12.5 Å in monoclinic) .
- Thermal Stability: DSC/TGA analysis shows fluorine derivatives have higher melting points (~180–220°C) due to enhanced lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
